molecular formula C7H8ClN3O B13126042 6-Chloro-N-hydroxy-5-methylnicotinimidamide

6-Chloro-N-hydroxy-5-methylnicotinimidamide

Cat. No.: B13126042
M. Wt: 185.61 g/mol
InChI Key: XALFCPZYRIGCKW-UHFFFAOYSA-N
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Description

6-Chloro-N-hydroxy-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of nicotinic acid and contains a chloro, hydroxy, and methylnicotinimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-hydroxy-5-methylnicotinimidamide typically involves the chlorination of a nicotinic acid derivative followed by the introduction of hydroxy and methylnicotinimidamide groups. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The hydroxy group can be introduced through hydroxylation reactions, and the methylnicotinimidamide group can be added using appropriate amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-hydroxy-5-methylnicotinimidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Chloro-N-hydroxy-5-methylnicotinimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-hydroxy-5-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-hydroxy-2-methylnicotinimidamide
  • 6-Chloro-3-hydroxy-2-pyrazinecarboxamide
  • 6-Hydroxy-5-methoxynicotinic acid

Uniqueness

6-Chloro-N-hydroxy-5-methylnicotinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

6-chloro-N'-hydroxy-5-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H8ClN3O/c1-4-2-5(7(9)11-12)3-10-6(4)8/h2-3,12H,1H3,(H2,9,11)

InChI Key

XALFCPZYRIGCKW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CN=C1Cl)/C(=N/O)/N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=NO)N

Origin of Product

United States

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